molecular formula C8H10BrN B1582180 2-Bromo-N-methylbenzylamine CAS No. 698-19-1

2-Bromo-N-methylbenzylamine

Cat. No. B1582180
CAS RN: 698-19-1
M. Wt: 200.08 g/mol
InChI Key: TUADRPBKJHMHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-methylbenzylamine is a chemical compound with the molecular formula C8H10BrN . It is used in the synthesis of benzimidazole derivatives .


Synthesis Analysis

2-Bromo-N-methylbenzylamine can be synthesized via the reduction of 2-bromoformylanilide . Other synthesis pathways include reductive amination of aldehydes or ketones, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, and alkylation of potassium phthalimide .


Molecular Structure Analysis

The molecular structure of 2-Bromo-N-methylbenzylamine is represented by the linear formula BrC6H4CH2NHCH3 . Its molecular weight is 200.08 .


Chemical Reactions Analysis

This compound has been used as a derivatization reagent for the analysis of biological organic acids. It has the potential to derivatize mono-, di- and tri-carboxylic acids, such as the intermediates of the tricarboxylic acid (TCA) cycle .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-N-methylbenzylamine include a refractive index of n20/D 1.5670, a boiling point of 71-74 °C/2 mmHg, and a density of 1.358 g/mL at 25 °C .

Scientific Research Applications

1. HPLC–MS Analysis of Biological Organic Acids

  • Summary of Application: 2-Bromo-N-methylbenzylamine is used as a derivatization reagent in High Performance Liquid Chromatography-Mass Spectrometry (HPLC–MS) for the analysis of biological organic acids. It is particularly useful for derivatizing mono-, di-, and tri-carboxylic acids, such as the intermediates of the tricarboxylic acid (TCA) cycle .
  • Methods of Application: The compound is used to facilitate the use of positive electrospray ionization (ESI) tandem mass spectrometry (MS/MS) detection of derivatized species. This allows for clear identification thanks to the easily recognizable isotope pattern of the incorporated bromine .
  • Results or Outcomes: A liquid chromatography (LC)-MS/MS method was developed which provided limits of detection between 0.2 and 44 μg L −1 in under 6 min, depending on the analyte and total analysis time. This method was successfully applied in both in vitro and in vivo models .

2. Reprogramming of Epigenetic Marks in the Donor Nucleus

  • Summary of Application: 2-Bromo-N-methylbenzylamine is used in the field of molecular biology, specifically in the reprogramming of epigenetic marks in the donor nucleus, which is a prerequisite for successful cloning by somatic cell transfer (SCT) .

Safety And Hazards

2-Bromo-N-methylbenzylamine is classified as toxic if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-Bromo-N-methylbenzylamine are not detailed in the search results, its potential use in the derivatization of biological organic acids suggests it could have applications in biochemical research and analysis .

Relevant Papers The paper “A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids” discusses the use of 2-Bromo-N-methylbenzylamine as a derivatization reagent for the analysis of biological organic acids .

properties

IUPAC Name

1-(2-bromophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUADRPBKJHMHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334931
Record name 2-Bromo-N-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-methylbenzylamine

CAS RN

698-19-1
Record name 2-Bromo-N-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-N-methylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-bromobenzylamine (9 g, 36.1 mmol) in MeOH (60 ml) was added dropwise over 30 min. to a solution of methylamine in MeOH (200 mL of a 2.0 M solution, 0.4 mol). The resulting solution was stirred at rt for 2 h and concentrated. The residue obtained was dissolved in DCM (100 mL) and successively washed with saturated aqueous sodium carbonate, dried over sodium sulphate, and concentrated. The resulting oil was distilled to afford the title compound (7 g, 95%) as a colorless oil (b.p. 110° C. at 0.1 mm Hg, LC/MS retention time=1.22 min.; M+=201.92 Column: Phenominex 4.6 mm×50 mm. Solvent A=10% MeOH, 90% H2O, 10 mM NH4Ac; Solvent B=90% MeOH, 10% H2O, 10 nM NH4Ac, Flow rate: 4 mL/min, Gradient: 0% B-100% B 4 min.).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

29.4 g of o-Bromobenzaldehyde and 81 ml of aqueous, 40% methylamine solution are combined with 238 ml of THF and at RT 19 g of NaBH4 are added in batches within 25 minutes. The mixture is left to stand overnight at RT, concentrated using a rotary evaporator, and the residue is stirred into ice water. The aqueous phase is extracted twice with ether and the combined ether phases are evaporated down under reduced pressure. After chromatography on silica gel with ethyl acetate or ethyl acetate/methanol (4:1) as eluant, 18.5 g of N-methyl-2-bromobenzylamine (a) are obtained in the form of a yellowish liquid. Yield: 58%.
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
19 g
Type
reactant
Reaction Step Three
Name
Quantity
238 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-methylbenzylamine
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-methylbenzylamine
Reactant of Route 3
Reactant of Route 3
2-Bromo-N-methylbenzylamine
Reactant of Route 4
Reactant of Route 4
2-Bromo-N-methylbenzylamine
Reactant of Route 5
Reactant of Route 5
2-Bromo-N-methylbenzylamine
Reactant of Route 6
2-Bromo-N-methylbenzylamine

Citations

For This Compound
10
Citations
F Lach - Synlett, 2012 - thieme-connect.com
… Secondly, from a methodological viewpoint, the use of the less expensive 2-bromo N-methylbenzylamine (2) compared to the less readily available 2-iodo analogue would permit …
Number of citations: 4 www.thieme-connect.com
R Epple, L Blanes, A Beavis, C Roux… - Electrophoresis, 2010 - Wiley Online Library
CE with capacitively coupled contactless conductivity detection (C 4 D) was employed for the separation and detection of seven amphetamine analogues as well as amphetamine, …
KW Wong, SS Teh, KP Law, IS Ismail… - Archiv der …, 2023 - Wiley Online Library
Oxidative stress and its constant companion, inflammation, play a critical part in the pathogenesis of many acute and chronic illnesses. The discovery of new multi‐targeted drug …
Number of citations: 4 onlinelibrary.wiley.com
B Thibault - 2020 - open.library.ubc.ca
This thesis details the development of new hemilabile ligands using heteroelement chemistry to develop new precatalyst for hydrofunctionalization chemistry. These chelating …
Number of citations: 1 open.library.ubc.ca
KM George Rosenker - 2014 - d-scholarship.pitt.edu
The first two sections of this dissertation describe the development of a regioselective palladium-catalyzed cross-coupling strategy to access highly functionalized heterocycles. This …
Number of citations: 2 d-scholarship.pitt.edu
JP Heiskanen, AE Tolkki, HJ Lemmetyinen… - Journal of Materials …, 2011 - pubs.rsc.org
Three new tetracyclic 8-hydroxyquinoline derivatives were synthesized by using a Pd catalyzed intramolecular direct arylation reaction in a key step. Furthermore, the new compounds …
Number of citations: 16 pubs.rsc.org
JA McCauley, CJ McIntyre, MT Rudd… - Journal of medicinal …, 2010 - ACS Publications
A new class of HCV NS3/4a protease inhibitors which contain a P2 to P4 macrocyclic constraint was designed using a molecular-modeling derived strategy. Exploration of the P2 …
Number of citations: 192 pubs.acs.org
T Baciu, I Botello, F Borrull, M Calull… - TrAC Trends in Analytical …, 2015 - Elsevier
Nowadays, so-called drugs of abuse (DOAs) are widely used and pose an undeniable problem at a social level. These compounds have incalculable consequences for society, such as …
Number of citations: 63 www.sciencedirect.com
T BAGNOL - 2020 - theses.hal.science
This thesis details the development of new hemilabile ligands using heteroelement chemistry to develop new precatalyst for hydrofunctionalization chemistry. These chelating …
Number of citations: 0 theses.hal.science
T Bagnol - 2020 - theses.hal.science
De récents travaux ont mis en évidence l’augmentation de l’activité catalytique des catalyseurs contenant un centre métallique électrophile induit grâce aux ligands. L’insertion d’un …
Number of citations: 5 theses.hal.science

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.